Methyl 4-(4-bromo-2-methylphenoxy)butanoate
Overview
Description
“Methyl 4-(4-bromo-2-methylphenoxy)butanoate” is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 287.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15BrO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Supramolecular Solvent-Based Liquid Phase Microextraction for Phenoxy Acid Herbicides Analysis A study by Seebunrueng et al. (2020) developed a green supramolecular solvent for the extraction of phenoxy acid herbicides, including 4-(4-Chloro-2-methylphenoxy) butanoic acid, a compound structurally related to Methyl 4-(4-bromo-2-methylphenoxy)butanoate. This innovative approach used for liquid phase microextraction (LPME) demonstrates the compound's potential applicability in environmental analytical chemistry, especially for the detection and analysis of herbicide residues in water and rice samples. The study highlights the solvent's stability, efficiency, and high reproducibility for high-performance liquid chromatography (HPLC) analysis, presenting a significant advancement in the extraction of phenoxy acid herbicides with relevance to environmental monitoring and food safety assessments Seebunrueng et al., 2020.
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(4-bromo-2-methylphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOBBGVAKUHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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